
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide, also known as HNQ-1, is a small molecule inhibitor that has been recently developed and studied for its potential therapeutic applications. This compound targets a specific protein called heat shock protein 90 (Hsp90), which is involved in various cellular processes such as protein folding, stabilization, and degradation.
Mecanismo De Acción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide targets the ATP-binding site of Hsp90 and inhibits its chaperone activity, leading to the degradation of client proteins that are involved in various cellular processes such as cell cycle regulation, apoptosis, and angiogenesis. The inhibition of Hsp90 by this compound also leads to the activation of the heat shock response, which is a cellular defense mechanism that protects cells from stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has also been shown to have neuroprotective effects by reducing the aggregation of misfolded proteins that are associated with neurodegenerative diseases. Furthermore, this compound has been shown to have antiviral activity against viruses such as HIV and Hepatitis C. However, it is important to note that this compound may have off-target effects on other proteins that are involved in cellular processes, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is its specificity towards Hsp90, which makes it a promising candidate for cancer therapy and other diseases that are associated with Hsp90 client proteins. Furthermore, this compound has been shown to have good pharmacokinetic properties and is well-tolerated in animal models. However, one of the limitations of this compound is its potential off-target effects on other proteins, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide. One of the areas of interest is the development of this compound derivatives that have improved specificity and potency towards Hsp90. Another area of interest is the combination of this compound with other therapeutic agents to enhance its anti-tumor activity and reduce potential off-target effects. Furthermore, the study of this compound in other diseases such as neurodegenerative disorders and infectious diseases may provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of o-toluidine with butyryl chloride to form N-(o-tolyl)butyramide. The second step involves the reaction of N-(o-tolyl)butyramide with 2-hydroxy-3-iodoquinoline in the presence of a palladium catalyst to form this compound. The final product is then purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)butyramide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. The inhibition of Hsp90 by this compound leads to the degradation of client proteins that are involved in tumor growth and survival, making it a promising candidate for cancer therapy. In addition, this compound has also been shown to have neuroprotective effects by reducing the aggregation of misfolded proteins that are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been studied for its potential antiviral activity against viruses such as HIV and Hepatitis C.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-8-20(24)23(19-12-7-4-9-15(19)2)14-17-13-16-10-5-6-11-18(16)22-21(17)25/h4-7,9-13H,3,8,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRJWVNAHAVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
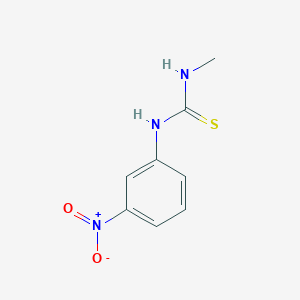
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)
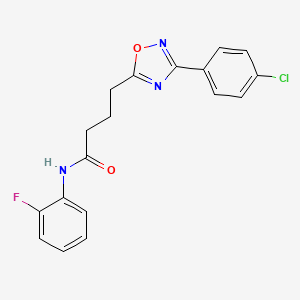
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)
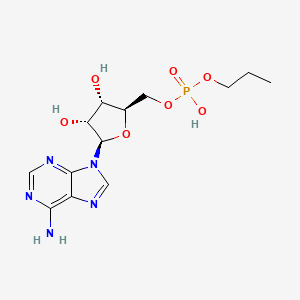
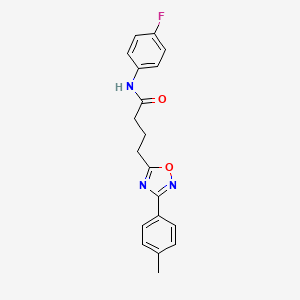

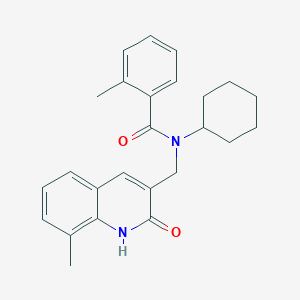
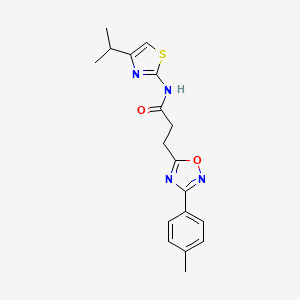
![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)
![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)